Cas no 709-55-7 (3-2-(ethylamino)-1-hydroxyethylphenol)

709-55-7 structure
Produktname:3-2-(ethylamino)-1-hydroxyethylphenol
3-2-(ethylamino)-1-hydroxyethylphenol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenemethanol, a-[(ethylamino)methyl]-3-hydroxy-
- 3-[2-(Ethylamino)-1-hydroxyethyl]phenol
- Etilefrin
- ETILEFRINE
- 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol
- 1-(3'-Hydroxyphenyl)-2-ethylaminoethanol
- Benzenemethanol, α-[(ethylamino)methyl]-3-hydroxy-
- Benzyl alcohol, α-((ethylamino)methyl)-m-hydroxy-
- Effortil
- Ethyl noradrianol
- Ethyladrianol
- Ethylphenylephrine
- Etiladrianol
- m-Hydroxyphenylethanolethylamine
- N-Ethylnorphenylephrine
- Racemic etilefrin
- α-((Ethylamino)methyl)-m-hydroxybenzyl alcohol
- 3-2-(ethylamino)-1-hydroxyethylphenol
- Etilefrinum [INN-Latin]
- Benzyl alcohol, .alpha.-((ethylamino)methyl)-m-hydroxy-
- (.+/-.)-Etilefrin
- Prestwick0_001017
- Thomasin
- MLS000881153
- AKOS022060703
- 1ST11094
- Etilefrinum [Latin]
- NCGC00179276-01
- 709-55-7 (free base)
- CS-0017466
- Phetanol
- UNII-ZB6F8MY53V
- BDBM97154
- Ethylephrine hydrochloride
- IDI1_007107
- EN300-33921
- R,S-Ethylephrine
- EINECS 233-359-9
- NCGC00179276-04
- (+-)-Ethylephrine
- Efortil
- AB00514701-08
- Corcanfol (TN)
- SPBio_003044
- NIOSH/DO5600010
- ETILEFRINE-D5
- .alpha.-((Ethylamino)methyl)-m-hydroxybenzyl alcohol
- .alpha.-[(Ethylamino)methyl]-3-hydroxybenzenemethanol hydrochloride
- Ethylefrine
- HY-A0144
- NS00004054
- Enamine_002760
- (+-)-alpha-((Ethylamino)methyl)-m-hydroxybenzyl alcohol
- Updormin
- Etilephrine
- Prestwick2_001017
- DB08985
- Racemic etilefrine
- Oprea1_593945
- Etilefrina [Spanish]
- 3-[2-(Ethylamino)-1-hydroxyethyl]phenol #
- Benzenemethanol, .alpha-[(ethylamino)methyl]-3-hydroxy-, hydrochloride
- (.+/-.)-Etilefrine
- SMR000685797
- (1)-alpha-((Ethylamino)methyl)-m-hydroxybenzyl alcohol
- 10128-36-6
- BRD-A09925278-003-03-1
- Prestwick3_001017
- Benzenemethanol, .alpha.-[(ethylamino)methyl]-3-hydroxy-
- EINECS 211-910-4
- BPBio1_001291
- Q417873
- Etilefrine [INN:BAN]
- Prestwick1_001017
- CHEBI:91518
- Z56836691
- Cardanat
- cid_3306
- 3-[2-(ethylamino)-1-oxidanyl-ethyl]phenol
- S 40032-7
- D07931
- (+-)-Etilefrine
- Corcanfol
- (+/-)-ETILEFRINE
- (+-)-Etilefrin
- S 40032
- Etilefrina
- CHEMBL86882
- SQVIAVUSQAWMKL-UHFFFAOYSA-N
- S-40032-7
- m-Hydroxy-alpha-(ethylaminomethyl)benzyl alcohol
- AB00514701
- ETILEFRIN [MI]
- HMS3370K09
- Etilefrina [DCIT]
- ETILEFRINE [WHO-DD]
- 3-[2-(ethylamino)-1-hydroxy-ethyl]phenol
- HMS1401N10
- DO56000100
- AKOS000116366
- HMS2233J17
- Funasol
- BSPBio_001173
- .ALPHA.-(M-HYDROXYPHENYL)-.BETA.-(ETHYLAMINO)ETHANOL
- EC 211-910-4
- S-40032
- Ethyl adrianol
- SCHEMBL150802
- Etilefrine [INN]
- BENZYL ALCOHOL, alpha-((ETHYLAMINO)METHYL)-m-HYDROXY-
- dl-Etilefrin
- alpha-((Ethylamino)methyl)-m-hydroxybenzyl alcohol
- BENZENEMETHANOL, .ALPHA.-((ETHYLAMINO)METHYL)-3-HYDROXY-
- Etilefrinum
- Etilefrine (INN)
- ZB6F8MY53V
- 709-55-7
- DTXSID1023029
- alpha-(m-Hydroxyphenyl)-beta-(ethylamino)ethanol
- Etilefrin dl-form
- BRD-A09925278-001-07-6
- Benzyl alcohol, alpha-((ethylamino)methyl)-m-hydroxy-, (+-)
- Benzenemethanol, alpha-((ethylamino)methyl)-3-hydroxy-
- STL377784
- benzene, 1-(2-ethylamino-1-hydroxy)ethyl-3-hydroxy-
- DA-63314
- G89724
- BBL027207
- BRD-A09925278-003-05-6
-
- MDL: MFCD00045771
- Inchi: InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
- InChI-Schlüssel: SQVIAVUSQAWMKL-UHFFFAOYSA-N
- Lächelt: CCNCC(C1=CC(=CC=C1)O)O
Berechnete Eigenschaften
- Genaue Masse: 181.11035
- Monoisotopenmasse: 181.110278721g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 4
- Komplexität: 141
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 52.5Ų
- XLogP3: 0.1
Experimentelle Eigenschaften
- Dichte: 1.0918 (rough estimate)
- Schmelzpunkt: 147-148°
- Siedepunkt: 314.35°C (rough estimate)
- Brechungsindex: 1.5464 (estimate)
- PSA: 52.49
3-2-(ethylamino)-1-hydroxyethylphenol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33921-0.05g |
3-[2-(ethylamino)-1-hydroxyethyl]phenol |
709-55-7 | 95% | 0.05g |
$102.0 | 2023-02-14 | |
Enamine | EN300-33921-0.5g |
3-[2-(ethylamino)-1-hydroxyethyl]phenol |
709-55-7 | 95% | 0.5g |
$340.0 | 2023-02-14 | |
Enamine | EN011-7444-0.1g |
3-[2-(ethylamino)-1-hydroxyethyl]phenol |
709-55-7 | 95% | 0.1g |
$32.0 | 2023-09-03 | |
Enamine | EN011-7444-1g |
3-[2-(ethylamino)-1-hydroxyethyl]phenol |
709-55-7 | 95% | 1g |
$90.0 | 2023-09-03 | |
Enamine | EN300-33921-2.5g |
3-[2-(ethylamino)-1-hydroxyethyl]phenol |
709-55-7 | 95% | 2.5g |
$438.0 | 2023-02-14 | |
Enamine | EN011-7444-0.25g |
3-[2-(ethylamino)-1-hydroxyethyl]phenol |
709-55-7 | 95% | 0.25g |
$45.0 | 2023-09-03 | |
Enamine | EN011-7444-2.5g |
3-[2-(ethylamino)-1-hydroxyethyl]phenol |
709-55-7 | 95% | 2.5g |
$115.0 | 2023-09-03 | |
Enamine | EN011-7444-5g |
3-[2-(ethylamino)-1-hydroxyethyl]phenol |
709-55-7 | 95% | 5g |
$139.0 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087298-1g |
Etilefrine |
709-55-7 | 98% | 1g |
¥10220.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087298-2.5g |
Etilefrine |
709-55-7 | 98% | 2.5g |
¥9460.00 | 2024-05-02 |
3-2-(ethylamino)-1-hydroxyethylphenol Verwandte Literatur
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
709-55-7 (3-2-(ethylamino)-1-hydroxyethylphenol) Verwandte Produkte
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